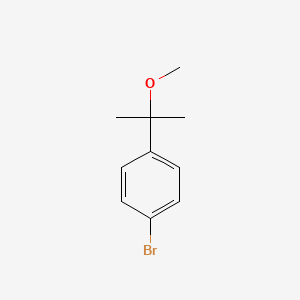
6-(Bromomethyl)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of organic compounds known as isobenzofurans. These compounds are characterized by a fused benzene and furan ring system, with various substituents that can modify their chemical behavior and applications. The presence of a bromomethyl group in the 6-position of the isobenzofuran ring system makes this compound particularly interesting for synthetic applications, as it can act as a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related isobenzofuran compounds has been achieved through various methods. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones have been synthesized from phthalic anhydrides, which are commercially available, using a debrominative decarboxylation or bromodecarboxylation as a key step . Another approach involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, which allows for a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones with a broad substrate scope . These methods highlight the potential for synthesizing 6-(Bromomethyl)isobenzofuran-1(3H)-one through similar strategies, utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isobenzofuran derivatives has been studied using various techniques, including X-ray crystallography. For example, the crystal structure of a related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, was determined, revealing the presence of short intermolecular interactions and π-π stacking in the crystal structure . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the reactivity and physical properties of 6-(Bromomethyl)isobenzofuran-1(3H)-one.
Chemical Reactions Analysis
Isobenzofuran derivatives can participate in a variety of chemical reactions. The bromomethyl group in 6-(Bromomethyl)isobenzofuran-1(3H)-one is a reactive functional group that can be utilized in further chemical transformations. For example, the bromomethyl group can be involved in cross-coupling reactions, as demonstrated by the elaboration of 3-(bromomethylene)isobenzofuran-1(3H)-ones via palladium-catalyzed cross-coupling . Additionally, the generation and interception of isobenzofurans from bromoalkyl precursors have been explored, leading to the formation of various heterocyclic compounds . These studies suggest that 6-(Bromomethyl)isobenzofuran-1(3H)-one could undergo similar reactions, expanding its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of isobenzofuran derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a bromomethyl group is likely to increase the compound's reactivity due to the presence of a good leaving group, which can facilitate nucleophilic substitution reactions. Additionally, the electronic properties of isobenzofuran derivatives have been studied using Density Functional Theory (DFT), which can provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as other electronic characteristics . These theoretical studies can be applied to predict the reactivity and stability of 6-(Bromomethyl)isobenzofuran-1(3H)-one.
Aplicaciones Científicas De Investigación
3. Generation of sulfonated isobenzofuran-1(3H)-ones
- Summary of Application: This study involves the generation of sulfonated isobenzofuran-1(3H)-ones starting from 2-vinylbenzoic acids, aryldiazonium tetrafluoroborates, and DABCO˙(SO2)2 under photocatalysis in the presence of visible light .
- Methods of Application: The method involves the use of 2-vinylbenzoic acids, aryldiazonium tetrafluoroborates, and DABCO˙(SO2)2 under photocatalysis in the presence of visible light . The method can be extended to 4-phenylpent-4-enoic acid and 5-phenylhex-5-enoic acid .
- Results or Outcomes: The study successfully demonstrated the generation of sulfonated isobenzofuran-1(3H)-ones .
4. Synthesis of 4-Amino-3’-Arylspiro
- Summary of Application: This study involves the synthesis of 4-(Dimethylamino)- and 4-(methylamino)-3’-arylspiro[cyclohexane-1,1’(3’H)-isobenzofuran] derivatives as analogues of previously reported 3-arylspiro .
- Methods of Application: The synthesis involved the metalation of benzanilide with n-butyllithium, addition of 4-(dimethylamino)cyclohexanone, and acidification. This afforded a mixture of cis- and trans-4-(dimethylamino)spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-3’-ones, which were separated by fractional crystallization .
- Results or Outcomes: Several of these compounds showed significant antitetrabenazine activity, a property of most antidepressants. Optimal antitetrabenazine activity was associated with the cis-3’-phenyl series .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(bromomethyl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAMLJMWLDMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CBr)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)isobenzofuran-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

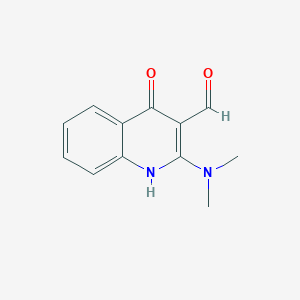
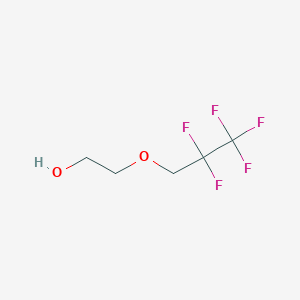
![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

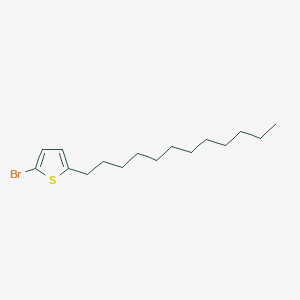
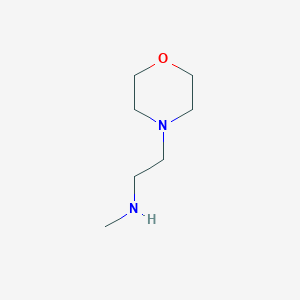
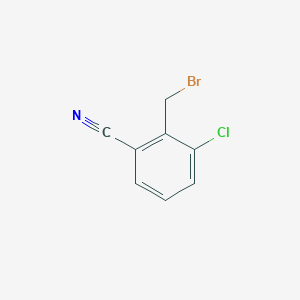
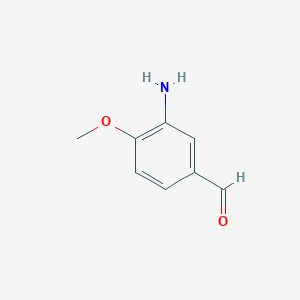
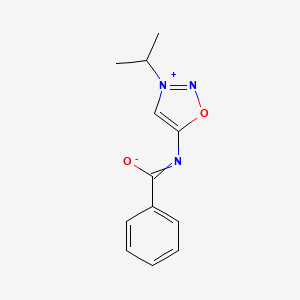
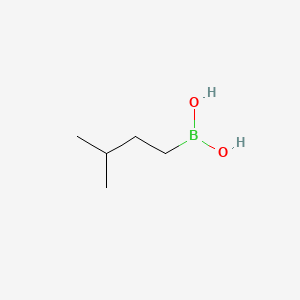
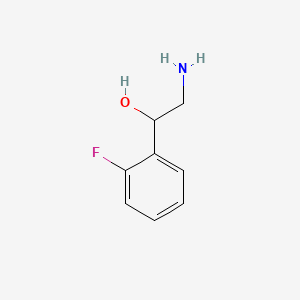
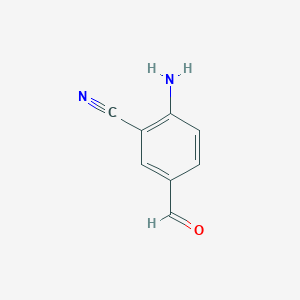
![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)
